molecular formula C16H12N2O2S B5338177 (5Z)-3-methyl-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-methyl-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B5338177
M. Wt: 296.3 g/mol
InChI Key: VWQWQHZCGKLYCX-ZROIWOOFSA-N
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Description

(5Z)-3-methyl-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-methyl-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1,3-thiazolidine-2,4-dione with an indole derivative under specific conditions. The reaction often requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-methyl-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole or thiazolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5Z)-3-methyl-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-3-methyl-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with similar core structures but different substituents.

    Indole Derivatives: Compounds with an indole ring and varying functional groups.

Uniqueness

The uniqueness of (5Z)-3-methyl-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-3-methyl-5-[(1-prop-2-ynylindol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2S/c1-3-8-18-10-11(12-6-4-5-7-13(12)18)9-14-15(19)17(2)16(20)21-14/h1,4-7,9-10H,8H2,2H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQWQHZCGKLYCX-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC#C)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC#C)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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